molecular formula C12H14N4 B1488941 3-Azido-1-(4-vinylbenzyl)azetidine CAS No. 2098098-27-0

3-Azido-1-(4-vinylbenzyl)azetidine

Cat. No.: B1488941
CAS No.: 2098098-27-0
M. Wt: 214.27 g/mol
InChI Key: WBCMPJSUETTWMW-UHFFFAOYSA-N
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Description

Reactivity of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, respectively. rsc.orgrsc.orgresearchgate.net This inherent strain is a driving force for reactions that lead to the opening of the ring, thereby relieving the strain. rsc.orgrsc.org

Ring-opening reactions of azetidines are a prominent feature of their chemistry, providing access to a variety of functionalized linear amines. nih.govbohrium.com These reactions can be initiated by nucleophiles, metals, or driven by the release of ring strain. nih.govbris.ac.ukmagtech.com.cn

Nucleophilic Ring-Opening (e.g., with alcohols, amines)

Azetidinium salts, formed by the quaternization of the azetidine nitrogen, are particularly susceptible to nucleophilic attack. nih.govbohrium.com This activation enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bond. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. bohrium.commagtech.com.cn For instance, in the presence of an electron-withdrawing group at the C2 position, nucleophilic attack often occurs at this position. bohrium.com Conversely, bulky nucleophiles or substrates with alkyl groups at C2 tend to favor attack at the less sterically hindered C4 position. magtech.com.cn

The reaction of azetidinium ions with various nucleophiles, including alcohols and amines, typically proceeds via an SN2 mechanism, resulting in stereoselective and regioselective formation of functionalized linear amines. nih.govbohrium.com For example, the reaction of 2-alkynylazetidines with alcohols, promoted by a gold catalyst, leads to the formation of δ-amino-α,β-unsaturated ketones through nucleophilic attack of the alcohol followed by ring-opening. researchgate.net

Metal-Catalyzed Ring-Opening (e.g., Ni-catalyzed, Pd-catalyzed)

Transition metals, such as palladium and nickel, can catalyze the ring-opening of azetidines. These reactions often proceed through mechanisms that involve oxidative addition of the metal into a C-N or C-C bond of the strained ring. For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been utilized for the synthesis of functionalized azetidines, where a key step involves reductive elimination from a Pd(IV) intermediate to form the azetidine ring. rsc.org While this is a ring-forming reaction, the principles of metal involvement with strained rings are relevant.

Transition metal-catalyzed reactions can also lead to the elimination ring-opening of azetidines. magtech.com.cn The specific products and pathways are dependent on the metal catalyst, ligands, and reaction conditions employed.

Strain-Release Driven Transformations

The considerable ring strain of the azetidine ring is a key driver for many of its chemical transformations. rsc.orgrsc.orgbris.ac.uk This "strain-release" concept is a powerful tool in synthetic chemistry, enabling the construction of complex molecular architectures. unife.it For example, the reaction of azabicyclo[1.1.0]butanes, highly strained precursors, can lead to the formation of functionalized azetidines through strain-release driven processes. bris.ac.ukunife.itnih.gov In these reactions, the relief of strain energy facilitates bond cleavage and rearrangement to form the more stable azetidine ring. bris.ac.uk

Furthermore, photocatalysis has been employed in radical strain-release strategies to access densely functionalized azetidines from azabicyclo[1.1.0]butanes. unife.itresearchgate.net This method utilizes an organic photosensitizer to generate radical intermediates that are trapped by the strained bicyclic system, leading to the formation of difunctionalized azetidines in a single step. unife.itresearchgate.net

The azetidine scaffold is a valuable building block in medicinal chemistry, and methods for its derivatization and functionalization are of significant interest. bris.ac.ukfrontiersin.orgresearchgate.net

N-Functionalization

The nitrogen atom of the azetidine ring is a key site for functionalization. N-functionalization can be achieved through various reactions, including alkylation, acylation, and arylation. For instance, the reaction of 3-azido-1H-azetidine with a vinylbenzyl chloride derivative would lead to the formation of 3-Azido-1-(4-vinylbenzyl)azetidine. This N-alkylation is a common strategy to introduce diverse substituents onto the azetidine nitrogen.

The nitrogen lone pair can also participate in reactions with electrophiles. For example, the reaction of an azetidine with formaldehyde (B43269) can lead to the formation of an N-hydroxymethyl derivative, which can be further functionalized. youtube.com Additionally, the formation of azetidinium salts by reaction with alkyl halides or triflates is a form of N-functionalization that activates the ring for subsequent nucleophilic attack. bohrium.com

Properties

IUPAC Name

3-azido-1-[(4-ethenylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h2-6,12H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCMPJSUETTWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azido 1 4 Vinylbenzyl Azetidine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3-Azido-1-(4-vinylbenzyl)azetidine reveals several plausible synthetic routes. The primary disconnections involve cleaving the bonds forming the azetidine (B1206935) ring and the bonds connecting the key functional groups.

Primary Disconnections:

C-N Bond (Azide): The azide (B81097) group at the C3 position can be retrosynthetically disconnected via a nucleophilic substitution (SN2) pathway. This leads back to a precursor such as 1-(4-vinylbenzyl)azetidin-3-ol (A) , where the hydroxyl group is activated as a suitable leaving group (e.g., mesylate or tosylate).

N-Alkyl Bond: The bond between the azetidine nitrogen and the vinylbenzyl group can be disconnected. This suggests a synthesis involving the alkylation of a 3-azidoazetidine (B) precursor with 4-vinylbenzyl chloride or bromide .

Azetidine Ring Formation: The core azetidine ring can be disconnected through two C-N bonds. This points towards an intramolecular cyclization of an acyclic precursor. A common strategy involves a double nucleophilic substitution on a 1,3-dihalogenated propane (B168953) derivative by 4-vinylbenzylamine (B1589497). A more controlled approach involves the cyclization of a γ-amino alcohol derivative, such as N-(4-vinylbenzyl)-3-amino-1-halopropane (C) or a related structure with appropriate leaving groups.

These disconnections form the basis for the forward synthetic strategies discussed below, primarily focusing on the construction of the azetidine ring as the key challenge.

Approaches for Azetidine Ring Formation

The construction of the strained four-membered azetidine ring is the central challenge in synthesizing the target molecule. The primary methods are intramolecular cyclization reactions and, to a lesser extent, cycloaddition reactions.

Intramolecular Cyclization Reactions

Intramolecular cyclization is one of the most robust and widely used methods for synthesizing azetidines. frontiersin.org This strategy involves forming one or two C-N bonds from a linear precursor.

This classical approach relies on an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group at the γ-position to form the four-membered ring. frontiersin.org A common precursor for this transformation is a 1,3-disubstituted propane derivative.

For the synthesis of this compound, a plausible route starts from a precursor like 2-azido-1,3-propanediol. The synthesis could proceed as follows:

Activation of Hydroxyl Groups: The diol is treated with an activating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), to convert both hydroxyl groups into excellent leaving groups, yielding 2-azido-1,3-bis(mesyloxy)propane.

Ring Formation: The resulting dimesylate is reacted with 4-vinylbenzylamine. The amine nitrogen first displaces one mesylate group to form an intermediate, which then rapidly undergoes intramolecular cyclization by displacing the second mesylate group to furnish the desired this compound.

An alternative, well-established pathway involves the cyclization of γ-amino alcohols, which can be sourced from commercially available materials. frontiersin.org For instance, the synthesis can be initiated from cis-3,4-epoxy amines, which undergo regioselective intramolecular aminolysis catalyzed by a Lewis acid like lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) to yield the corresponding azetidine. frontiersin.org Subsequent functionalization of the 3-hydroxy group to an azide would complete the synthesis.

Precursor TypeReagents and ConditionsProductYieldReference
cis-3,4-Epoxy amineLa(OTf)₃ (5 mol%), (CH₂Cl)₂ reflux3-HydroxyazetidineHigh frontiersin.org
N-Tosyl-3-halo-3-butenylamineUllmann-type coupling2-AlkylideneazetidineGood organic-chemistry.org
β-Amino alcohol1. N-Arylation (Cu-cat.) 2. N-Cyanomethylation 3. Mesylation, BaseN-Aryl-2-cyanoazetidineHigh organic-chemistry.org

This table presents data for analogous azetidine syntheses via intramolecular cyclization.

A modern approach to the synthesis of saturated nitrogen heterocycles involves the intramolecular amination of organoboronates. organic-chemistry.org This method proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. A potential synthetic route for the target molecule using this methodology would involve the preparation of a γ-amino organoboronate precursor. While specific examples for 3-azidoazetidines are not prevalent, the general strategy offers a novel disconnection. The synthesis would require a custom-designed substrate where the 4-vinylbenzylamino group, the azide, and the boronate ester are appropriately positioned on a propane backbone.

The Norrish-Yang reaction is a powerful photochemical method for constructing cyclic systems. wikipedia.org Specifically, it involves the intramolecular γ-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that cyclizes to form a cyclobutanol (B46151) analog. wikipedia.orgbeilstein-journals.org In the context of azetidine synthesis, this is known as the aza-Yang reaction, which typically starts from an α-amino ketone and yields a 3-hydroxyazetidine (azetidinol). beilstein-journals.orgdurham.ac.ukresearchgate.net

A proposed pathway to this compound via this method would be a two-step process:

Aza-Yang Cyclization: An α-aminoacetophenone precursor, 2-((4-vinylbenzyl)amino)acetophenone , would be synthesized by reacting 4-vinylbenzylamine with an α-haloacetophenone. Photochemical irradiation of this precursor would induce the Norrish-Yang cyclization to form 1-(4-vinylbenzyl)azetidin-3-ol . beilstein-journals.org

Azide Installation: The hydroxyl group of the resulting azetidinol (B8437883) is then converted into a good leaving group (e.g., mesylate or tosylate). Subsequent nucleophilic substitution with sodium azide would yield the final product, This compound . masterorganicchemistry.com

α-Amino Ketone PrecursorProtecting Group (N)ConditionsProductYieldReference
α-(p-Toluenesulfonylamino)acetophenonep-Toluenesulfonyl (Ts)hv, MeCN3-Hydroxy-1-Ts-azetidine81% beilstein-journals.org
N,4-dimethylbenzenesulfonamide derivativeN,4-dimethylbenzenesulfonamidehv, Flow reactor3-Hydroxyazetidine derivativeGood durham.ac.uk

This table summarizes representative yields for the photochemical synthesis of azetidinols.

Cycloaddition Reactions

Cycloaddition reactions offer another pathway to four-membered rings, typically by combining two unsaturated fragments. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. rsc.orgrsc.orgnih.gov However, controlling the regioselectivity and achieving the specific substitution pattern of this compound through this intermolecular approach would be challenging and likely require a multi-step sequence post-cyclization.

Similarly, 1,3-dipolar cycloaddition reactions, often used to generate complex spirocyclic or fused heterocyclic systems, are generally less direct for synthesizing simple, monosubstituted azetidines like the target compound. whiterose.ac.ukmdpi.com Therefore, while cycloadditions are powerful tools in heterocyclic chemistry, intramolecular cyclization strategies appear more suitable and direct for the synthesis of this compound.

[2+2]-Cycloadditions (e.g., Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct methods for synthesizing functionalized azetidines. researchgate.netrsc.orgrsc.org This reaction typically proceeds through the photoexcitation of an imine component, which then undergoes cycloaddition with an alkene. rsc.org However, challenges such as competing E/Z isomerization of the imine have historically limited its application. rsc.org

Recent advancements have focused on visible-light-mediated protocols, which offer milder and more selective reaction conditions. nih.govchemrxiv.org These methods often utilize a photocatalyst, such as an iridium complex, to facilitate the reaction via triplet energy transfer. nih.gov This can involve the excitation of either the alkene or the imine equivalent (e.g., an oxime), leading to the formation of a 1,4-biradical intermediate that subsequently cyclizes to form the azetidine ring. nih.gov Both intramolecular and intermolecular versions of this reaction have been developed, providing access to a diverse range of azetidine scaffolds. rsc.orgnih.gov While most examples are intermolecular, intramolecular variants can be used to create complex bicyclic and tricyclic azetidines. rsc.orgnih.gov

Reaction Type Key Features Typical Conditions Advantages Limitations
Aza Paternò-Büchi[2+2] photocycloaddition of an imine and an alkene. rsc.orgresearchgate.netUV irradiation or visible light with a photocatalyst. rsc.orgnih.govHigh atom economy; direct formation of the azetidine ring. researchgate.netCompeting side reactions (e.g., imine isomerization); limited scope for some acyclic imines. rsc.orgchemrxiv.org
Visible-Light-MediatedUtilizes triplet energy transfer from a photocatalyst to enable the cycloaddition under mild conditions. nih.govchemrxiv.orgIridium or other transition metal photocatalysts, visible light source. nih.govMild conditions; high functional group tolerance; access to complex structures. nih.govCan require specific substrate classes (e.g., cyclic oximes) for efficient reaction. nih.gov
Strain-Release Cycloadditions (e.g., from 1-azabicyclo[1.1.0]butanes)

An innovative strategy for azetidine synthesis involves harnessing the high ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs). d-nb.infonih.gov The inherent strain energy in ABBs provides a strong thermodynamic driving force for ring-opening reactions, allowing for the formation of functionalized azetidines. bris.ac.uk

In this approach, the ABB nitrogen is activated by an electrophile, rendering the bridgehead carbon susceptible to nucleophilic attack. nih.gov This attack leads to the cleavage of the highly strained central C-N bond, resulting in a 1,3-disubstituted azetidine. arkat-usa.org Alternatively, lithiation of the ABB at the bridgehead carbon creates a potent nucleophile that can react with various electrophiles, such as boronic esters, to furnish substituted azetidines after rearrangement. nih.gov These strain-release strategies have been successfully applied to generate a wide array of azetidine derivatives, including spirocyclic systems. d-nb.infonih.gov

Precursor Activation Method Key Transformation Resulting Product
1-Azabicyclo[1.1.0]butane (ABB)Electrophilic activation of Nitrogen. nih.govNucleophilic attack at the bridgehead carbon, cleaving the central C-N bond. nih.govarkat-usa.org1,3-Disubstituted Azetidines. arkat-usa.org
1-Azabicyclo[1.1.0]butane (ABB)Lithiation to form ABB-Li. nih.govReaction with electrophiles followed by rearrangement. nih.govFunctionalized Azetidines (e.g., azetidine boronic esters). nih.gov

Ring Contraction or Expansion Strategies

The construction of the azetidine ring can also be achieved by modifying the ring size of existing cyclic precursors, either through the expansion of smaller rings or the contraction of larger ones.

From Aziridine (B145994) Precursors (e.g., Rhodium-catalyzed ring expansion)

A powerful method for synthesizing azetidines is the one-carbon ring expansion of readily available aziridines. researchgate.netnih.gov This transformation is frequently catalyzed by transition metals, particularly rhodium. nih.govnih.gov The reaction typically involves the formation of an aziridinium (B1262131) ylide intermediate, which is generated from the reaction of the aziridine nitrogen with a rhodium-bound carbene. nih.govnih.gov

This highly reactive ylide can then undergo a nih.govacs.org-Stevens rearrangement, a step-wise process involving ring-opening and subsequent ring-closing, to yield the one-carbon expanded azetidine ring. nih.gov This methodology has been shown to be effective for producing highly substituted and functionalized azetidines, including those with vinyl groups, and can proceed with high stereoselectivity. nih.govnih.gov

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, provides a direct route to the corresponding azetidines. researchgate.netmagtech.com.cn This approach is valuable as β-lactams are readily accessible through well-established synthetic methods like the Staudinger cycloaddition.

Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. Reagents such as diborane (B8814927) (B₂H₆) and alane (AlH₃) have been shown to reduce N-substituted β-lactams to azetidines in good yields, often while preserving the stereochemistry of the ring substituents. While diborane reductions can sometimes lead to ring-cleaved by-products (3-aminopropanols), alane generally provides cleaner reactions and higher yields. The choice of reducing agent can be critical and may depend on the substitution pattern of the β-lactam.

Reagent Typical Conditions Yields Notes
Diborane (B₂H₆)Tetrahydrofuran (THF). Moderate to Good. Can produce 3-aminopropanol by-products via ring cleavage.
Alane (AlH₃)Ether. Good to High. Generally gives higher yields and fewer by-products than diborane.
Sodium Borohydride (NaBH₄)Isopropanol.Variable.Can lead to reductive ring opening depending on substrate structure. researchgate.net

Palladium-Catalyzed Intramolecular Amination

Palladium-catalyzed C-H amination has emerged as a sophisticated strategy for the synthesis of azetidines. acs.org This method involves the intramolecular cyclization of an amine onto an unactivated C(sp³)-H bond at the γ-position, forming the four-membered ring. acs.orgacs.org

The reaction typically requires a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. acs.org This directing group coordinates to the palladium catalyst, positioning it to activate a specific γ-C-H bond. The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, resulting in the formation of a new C-N bond with high selectivity and functional group tolerance. acs.org This strategy is particularly powerful for creating complex polycyclic and spirocyclic azetidine scaffolds from readily available linear amine precursors. acs.org

Introduction of the Azido (B1232118) Functionality

Once the azetidine core is constructed, the final step is the introduction of the azido group at the C-3 position. A common and effective method for this is through a nucleophilic substitution (S_N2) reaction. masterorganicchemistry.comnih.gov

This strategy typically begins with an azetidine precursor bearing a hydroxyl group at the 3-position (a 3-hydroxyazetidine). chemicalbook.comnih.gov The hydroxyl group is a poor leaving group and must first be converted into a good one, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or toluenesulfonyl chloride, respectively. google.com With a suitable leaving group in place, the azetidine derivative is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent. masterorganicchemistry.comrsc.org The azide ion (N₃⁻) acts as a potent nucleophile, displacing the leaving group to form the desired 3-azidoazetidine with inversion of stereochemistry. masterorganicchemistry.comnih.gov This two-step sequence provides a reliable route to the target functionality. nih.gov

Incorporation of the 4-Vinylbenzyl Moiety

The final key structural element, the 4-vinylbenzyl group, is typically introduced by forming a C-N bond with the azetidine nitrogen. This can be done by alkylating a pre-formed 3-azidoazetidine or by building the azetidine ring onto a molecule that already contains the vinylbenzyl group.

The most direct and common method for incorporating the 4-vinylbenzyl group is through the N-alkylation of 3-azidoazetidine. In this approach, 3-azidoazetidine, which contains a secondary amine, acts as a nucleophile. It reacts with a 4-vinylbenzyl halide, such as 4-vinylbenzyl chloride or 4-vinylbenzyl bromide, in the presence of a non-nucleophilic base. The base, for example, potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), serves to neutralize the hydrohalic acid formed during the reaction. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF. This straightforward S_N2 reaction forges the required C-N bond, directly yielding the target compound, this compound. chemrxiv.org

Table 2: Typical Conditions for N-Alkylation of Azetidines

Azetidine SubstrateAlkylating AgentBaseSolventGeneral ConditionsReference
3-Azidoazetidine4-Vinylbenzyl chlorideK₂CO₃AcetonitrileRoom Temp. to 50 °CGeneral Principle
Secondary AzetidineAlkyl BromideEt₃NDMFRoom Temp. chemrxiv.org

Transition metal-catalyzed cross-coupling reactions offer an alternative, albeit more complex, route. While Suzuki coupling is primarily used for C-C bond formation, related C-N cross-coupling reactions like the Buchwald-Hartwig amination are well-suited for this purpose. nih.govresearchgate.net In a potential Buchwald-Hartwig approach, 3-azidoazetidine could be coupled with 4-vinylbenzyl bromide or triflate using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. This method is powerful and tolerates a wide range of functional groups but is more costly and complex than direct alkylation.

A true Suzuki coupling would imply a different synthetic disconnection, which is less direct for this target. For example, it might be used to construct the vinylbenzyl portion of a more complex building block prior to its attachment to the azetidine. nih.gov

An alternative strategy involves starting with a molecule that already contains the 4-vinylbenzyl moiety and constructing the azetidine ring onto it. This approach begins with 4-vinylbenzylamine. The azetidine ring can then be formed by reacting the amine with a suitable three-carbon dielectrophile. organic-chemistry.org For example, reaction with a 2-substituted-1,3-propanediol derivative, such as a bis-triflate, can lead to the formation of the 1-(4-vinylbenzyl)azetidine ring. organic-chemistry.org Another classic method is the reaction of 4-vinylbenzylamine with 1,3-dihalopropanes. organic-chemistry.org To obtain the final product, the substituent at the 3-position would need to be, or be convertible to, an azide group. For instance, using epichlorohydrin (B41342) as the three-carbon unit in reaction with 4-vinylbenzylamine would yield 1-(4-vinylbenzyl)azetidin-3-ol. This intermediate alcohol could then be converted to the target azide via the nucleophilic substitution strategy described in section 2.3.1. frontiersin.org This approach offers good control over the N-substituent but requires a multi-step sequence to install the C-3 azide.

Chemo- and Regioselectivity in Multi-functionalized Synthesis

The construction of this compound involves the assembly of a molecule with three key functional groups: the azetidine ring, the azido group at the 3-position, and the 4-vinylbenzyl group on the nitrogen atom. The synthetic strategy must therefore address the selective introduction of these functionalities without unintended reactions at other sites.

One of the primary challenges lies in the potential reactivity of the vinyl group during the synthetic sequence. For instance, reactions involving strong acids or certain transition metal catalysts could lead to polymerization or undesired side reactions of the vinyl moiety. Similarly, the azide group is sensitive to reduction. Therefore, the choice of reagents and reaction conditions is critical to ensure chemoselectivity.

A plausible and chemoselective route involves the initial synthesis of a protected 3-azidoazetidine, which can then be N-functionalized with the 4-vinylbenzyl group. This approach isolates the reactive vinyl group from the steps required to install the azide functionality.

A key intermediate in many syntheses is a 3-hydroxyazetidine derivative. The hydroxyl group can be converted to a good leaving group, such as a mesylate or tosylate, for subsequent nucleophilic substitution with sodium azide. This reaction is generally highly regioselective, with the azide attacking the C3 position of the azetidine ring.

The N-alkylation of the 3-azidoazetidine intermediate with 4-vinylbenzyl halide (chloride or bromide) represents a critical step where chemoselectivity is paramount. Standard N-alkylation conditions, typically involving a base such as potassium carbonate or triethylamine in a polar aprotic solvent like acetonitrile or DMF, can be employed. To avoid potential polymerization of the vinyl group, the reaction is best performed under mild heating and for a limited duration.

An alternative approach that ensures high chemoselectivity is reductive amination. This would involve the reaction of 3-azidoazetidine with 4-vinylbenzaldehyde (B157712) in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly suitable reagent for this transformation as it is selective for the reduction of the intermediate iminium ion over the aldehyde and the vinyl group. masterorganicchemistry.com

Method Reactants Reagents & Conditions Selectivity Ref.
N-Alkylation3-Azidoazetidine, 4-Vinylbenzyl chlorideK₂CO₃, CH₃CN, 50-60 °CHigh chemoselectivity for N-alkylation over vinyl group reaction.-
Reductive Amination3-Azidoazetidine, 4-VinylbenzaldehydeNaBH(OAc)₃, CH₂Cl₂, rtExcellent chemoselectivity, mild conditions prevent side reactions. masterorganicchemistry.com

Table 1: Comparison of Chemoselective N-functionalization Methods

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods for the synthesis of this compound is crucial for its potential use as a chiral building block or therapeutic agent. Since the target molecule possesses a stereocenter at the C3 position of the azetidine ring, controlling its absolute configuration is a key objective.

Enantioselective synthesis can be achieved by starting from a chiral precursor. For example, the synthesis can commence from an enantiomerically pure 3-hydroxyazetidine derivative. The subsequent conversion of the hydroxyl group to an azide via an Sₙ2 reaction with inversion of configuration allows for the stereospecific introduction of the azido group.

Another powerful strategy involves the use of chiral catalysts. For instance, gold-catalyzed intramolecular cyclization of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones can then be stereoselectively reduced to the corresponding alcohol and subsequently converted to the azide, preserving the stereochemical integrity.

The use of chiral auxiliaries is also a well-established method. For example, starting from a chiral amine, a multi-step synthesis can be devised to construct the azetidine ring with a defined stereochemistry at the C3 position.

Approach Key Step Chiral Source/Catalyst Expected Outcome Ref.
Chiral PoolNucleophilic substitution on chiral 3-hydroxyazetidineEnantiopure starting materialEnantiopure 3-azidoazetidine derivative-
Asymmetric CatalysisGold-catalyzed cyclizationChiral phosphine ligandsEnantiomerically enriched azetidin-3-one (B1332698) precursor nih.gov
Chiral AuxiliaryDiastereoselective ring formationEvans auxiliary or similarDiastereomerically pure azetidine intermediate-

Table 2: Strategies for Stereoselective Synthesis

Modular and Convergent Synthesis Strategies

A logical convergent synthesis would involve the preparation of two key building blocks: 3-azidoazetidine (or a protected precursor) and 4-vinylbenzyl halide or 4-vinylbenzaldehyde .

The synthesis of the 3-azidoazetidine fragment can be accomplished through various routes, including the ring-opening of a suitable aziridine with an azide nucleophile or the intramolecular cyclization of a functionalized propane derivative. organic-chemistry.orgfrontiersin.org The 4-vinylbenzyl fragment is commercially available or can be readily synthesized from 4-methylbenzyl alcohol via oxidation and Wittig reaction.

A modular approach also facilitates the rapid generation of a library of related compounds by simply varying the building blocks. For example, different substituted benzyl (B1604629) halides or aldehydes could be used to create a range of N-substituted 3-azidoazetidines, which could be valuable for structure-activity relationship (SAR) studies. Similarly, the azide functionality could be replaced by other nucleophiles to introduce further diversity at the C3 position.

Fragment A Fragment B Coupling Reaction Advantages Ref.
3-Azidoazetidine4-Vinylbenzyl chlorideN-AlkylationHigh convergence, modularity-
3-Azidoazetidine4-VinylbenzaldehydeReductive AminationMild conditions, high yield masterorganicchemistry.com

Table 3: Convergent Synthesis Plan

Chemical Reactivity and Transformations

Reactivity of the Azetidine (B1206935) Ring

Derivatization and Functionalization of the Azetidine Core

C-Functionalization (e.g., α-arylation)

The functionalization of C-H bonds, particularly at positions alpha to a nitrogen atom in a heterocyclic ring, is a powerful tool in synthetic organic chemistry. nih.gov While specific examples of α-arylation directly on the 3-azido-1-(4-vinylbenzyl)azetidine scaffold are not extensively documented in the reviewed literature, the principles of C-H functionalization in similar N-heterocycles, such as azines, provide a basis for potential transformations. nih.gov These reactions often proceed through radical addition processes, metal-catalyzed C-H activation, or via dearomatized intermediates. nih.gov Such methodologies could potentially be adapted to introduce aryl groups at the C2 or C4 positions of the azetidine ring, thereby expanding the structural diversity of its derivatives. The electron-deficient nature of the azetidine ring, influenced by the nitrogen atom, can impact the regioselectivity of these reactions. nih.gov

Reactivity of the Azido (B1232118) Group

The azido group is a versatile functional group known for its participation in a variety of highly efficient and selective chemical transformations. Its reactivity is central to the utility of this compound in various applications, particularly in bioconjugation and materials science.

"Click chemistry" describes a class of reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The azide-alkyne cycloaddition is a cornerstone of click chemistry, providing a powerful method for forging stable triazole linkages. organic-chemistry.orgwikipedia.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.orgwikipedia.org This reaction proceeds under mild conditions, often in aqueous solvents, and is tolerant of a wide array of functional groups. organic-chemistry.orgrsc.org The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide (B81097). rsc.orgnih.gov The use of a copper(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the specific formation of the 1,4-regioisomer. organic-chemistry.orgwikipedia.org The azido group of this compound can readily participate in CuAAC reactions with various terminal alkynes, enabling its conjugation to a wide range of molecules. medchemexpress.comresearchgate.net

Table 1: Key Features of CuAAC

FeatureDescription
Reactants Terminal alkyne, Azide
Catalyst Copper(I) source (e.g., Cu(I) salt or Cu(II) with a reducing agent)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High (exclusively 1,4-isomer)
Reaction Conditions Mild, often aqueous

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC that utilizes strained cyclooctynes. magtech.com.cnnih.gov The inherent ring strain of the cyclooctyne (B158145) significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at ambient temperatures without the need for a toxic metal catalyst. magtech.com.cnnih.gov This bioorthogonality makes SPAAC particularly valuable for applications in living systems. wikipedia.orgmagtech.com.cn Various cyclooctyne derivatives, such as dibenzocyclooctynol (DIBO) and its analogs, have been developed to further enhance reaction rates. nih.govnih.gov The azido group in this compound is a suitable partner for SPAAC reactions with strained alkynes like DBCO or BCN, providing a metal-free method for its incorporation into larger molecular architectures. medchemexpress.com

Table 2: Comparison of Common Cycloalkynes in SPAAC

CycloalkyneKey Features
Dibenzocyclooctynol (DIBO) Reacts exceptionally fast with azides. nih.gov
Bicyclo[6.1.0]non-4-yne (BCN) Readily reacts with azido complexes. nih.gov
Azadibenzocyclooctyne (ADIBO) Shows favorable reaction kinetics with azido ligands. nih.gov

The Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. organic-chemistry.org This reaction is catalyzed by ruthenium complexes, such as [Cp*RuCl], and is effective for a broad range of terminal and internal alkynes. organic-chemistry.org Unlike CuAAC, which is specific for terminal alkynes, RuAAC can also be used with internal alkynes to produce fully substituted triazoles. organic-chemistry.org The mechanism is proposed to involve the formation of a ruthenacycle intermediate. organic-chemistry.org The azido group of this compound can undergo RuAAC, offering a pathway to the synthesis of 1,5-triazole-linked conjugates, which are regioisomeric to the products obtained from CuAAC.

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide or iminophosphorane. researchgate.netwikipedia.org This intermediate can then be hydrolyzed to yield a primary amine and a phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org This two-step process offers a mild method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the expulsion of dinitrogen gas to form the iminophosphorane. wikipedia.org The azido group of this compound can be converted to a primary amine via the Staudinger reduction, providing a route to 3-amino-1-(4-vinylbenzyl)azetidine. This amine can then serve as a handle for further functionalization.

In some cases, the iminophosphorane intermediate can be isolated and utilized in its own right or can participate in subsequent intramolecular reactions, such as the Staudinger ligation, a powerful tool for bioconjugation. wikipedia.org The reactivity of the azide in the Staudinger reaction is influenced by its electronic environment; for instance, perfluoroaryl azides exhibit significantly enhanced reaction rates. nih.gov

"Click Chemistry" Reactions

Reactivity of the Vinylbenzyl Group

The 4-vinylbenzyl group is a key component of the molecule, providing a handle for polymerization and other modifications of the styrene (B11656) unit.

Functionalization of the Styrene Unit (e.g., electrophilic aromatic substitution, addition reactions)

Beyond polymerization, the styrene unit can be functionalized through reactions targeting the aromatic ring or the vinyl double bond.

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions typical of styrenes. These reactions would likely be directed to the positions ortho and para to the vinylbenzyl substituent. However, the directing effects of the alkyl-azetidine group must also be considered. Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, although harsh conditions could affect the azide and azetidine rings.

Addition Reactions: The double bond of the vinyl group is susceptible to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bond to an ethyl group, yielding 3-Azido-1-(4-ethylbenzyl)azetidine. This would typically be performed using catalysts like palladium on carbon (Pd/C), though conditions must be controlled to avoid simultaneous reduction of the azide group.

Halogenation: Reaction with halogens (e.g., Br₂) would lead to the corresponding 1,2-dihaloethyl derivative.

Hydroboration-oxidation: This two-step process would convert the vinyl group into a primary alcohol, affording 3-Azido-1-(4-(2-hydroxyethyl)benzyl)azetidine.

These transformations provide routes to modify the properties of the monomer or a polymer derived from it, introducing new functional groups for further chemistry.

Synergistic Reactivity Between Azido, Azetidine, and Vinylbenzyl Moieties

The strategic positioning of the azido, azetidine, and vinylbenzyl groups within a single molecular framework allows for a variety of potential intramolecular and intermolecular reactions. The reactivity of one group can be intricately linked to the transformation of another, leading to complex molecular architectures. This synergistic potential is a key feature of this compound, making it a versatile building block in synthetic and materials chemistry.

The azide functional group is known for its ability to undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. rsc.org In the context of this compound, this decomposition can initiate a cascade of intramolecular events. For instance, the generated nitrene could undergo insertion into a C-H bond of the azetidine ring or the benzyl (B1604629) group, leading to new fused ring systems. Alternatively, it could react with the vinyl group in an intramolecular fashion.

The vinyl group, on the other hand, can participate in various addition reactions. Radical-initiated processes, for example, could lead to polymerization, where the azetidine and azido functionalities would be incorporated as pendant groups on a polymer chain. researchgate.net Furthermore, the vinyl group can act as a dienophile in Diels-Alder reactions or undergo other pericyclic reactions.

The azetidine ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions. rsc.org This reactivity can be triggered by nucleophiles or electrophiles and can be influenced by the nature of the substituents on the nitrogen and carbon atoms of the ring. magtech.com.cn The presence of the benzyl group on the nitrogen atom can influence the regioselectivity of ring-opening. magtech.com.cn

The true synergistic reactivity arises when these individual reaction pathways intersect. For example, a reaction initiated at the vinyl group could bring a reactant in close proximity to the azido or azetidine group, facilitating a subsequent intramolecular reaction that would otherwise be unfavorable.

Reaction TypeInitiating GroupParticipating GroupsPotential Product TypePlausible Conditions
Intramolecular CycloadditionAzide (thermolysis/photolysis)Azide, VinylFused heterocyclic systemsHeat or UV irradiation
Radical Polymerization with Concurrent "Click" ReactionVinylVinyl, AzideCross-linked polymersRadical initiator, Copper catalyst
Ring-Opening PolymerizationAzetidineAzetidine, VinylFunctionalized polyaminesLewis or Brønsted acid
Tandem Cyclization-Ring OpeningAzideAzide, Vinyl, AzetidineComplex polycyclic aminesMetal catalyst

The following subsections delve into specific examples of potential synergistic reactivity, providing a more detailed analysis of the underlying chemical principles and the potential outcomes of these transformations.

One plausible scenario involves the thermal or photochemical activation of the azide group. The resulting nitrene could undergo an intramolecular [2+1] cycloaddition with the vinyl group to form a highly strained bicyclic aziridine (B145994). This intermediate could then undergo further rearrangement or be trapped by a nucleophile.

Another potential synergistic pathway involves a metal-catalyzed reaction. For instance, a palladium catalyst could coordinate to the vinyl group, initiating a cascade reaction that involves the azetidine ring. Such a process could lead to the formation of complex nitrogen-containing scaffolds.

Furthermore, the vinylbenzyl moiety can be utilized in polymerization reactions. The resulting polymer would possess pendant azido and azetidine groups, which could then be used for post-polymerization modifications. The azido groups are amenable to "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile introduction of a wide range of functionalities. google.com The azetidine rings could be opened under specific conditions to create cross-linked materials or to release encapsulated agents.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of the connectivity and stereochemistry of 3-Azido-1-(4-vinylbenzyl)azetidine.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Vinyl Group: The protons of the vinyl group (-CH=CH₂) will appear as a characteristic set of signals in the olefinic region (typically δ 5.0-6.5 ppm). The geminal protons (CH₂) will likely appear as two separate signals (doublets of doublets) due to their different magnetic environments, with the proton cis to the aromatic ring resonating at a slightly different frequency than the trans proton. The single vinyl proton (-CH=) will also be a doublet of doublets, coupling to both geminal protons.

Aromatic Ring: The protons on the para-substituted benzene (B151609) ring will give rise to two doublets in the aromatic region (δ 7.0-7.5 ppm), characteristic of an AA'BB' spin system.

Benzyl (B1604629) and Azetidine (B1206935) Protons: The benzylic protons (-CH₂-) adjacent to the azetidine nitrogen are expected to appear as a singlet around δ 3.6 ppm. The protons of the azetidine ring will present a more complex pattern. The methine proton at the C3 position, bearing the azido (B1232118) group, is expected to be a multiplet around δ 4.0-4.5 ppm. The methylene (B1212753) protons on the azetidine ring will likely show complex splitting patterns due to both geminal and vicinal coupling, appearing as multiplets in the range of δ 3.0-4.0 ppm.

Coupling constants (J) will be crucial in confirming the connectivity. For instance, the vicinal coupling constants of the vinyl group protons will help to confirm their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in determining the stereochemistry, particularly the relative orientation of the substituents on the azetidine ring. For instance, spatial correlations between the C3 proton and the protons on the benzyl group or the other azetidine ring protons would provide insights into the conformation of the four-membered ring.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Vinyl CH=5.7 - 5.9ddJ = 17.6, 10.9
Vinyl =CH₂ (trans)5.2 - 5.4dJ = 17.6
Vinyl =CH₂ (cis)5.0 - 5.2dJ = 10.9
Aromatic CH7.2 - 7.5dJ ≈ 8.0
Aromatic CH7.0 - 7.2dJ ≈ 8.0
Azetidine CH-N₃4.0 - 4.5m-
Benzyl CH₂3.5 - 3.7s-
Azetidine CH₂3.0 - 4.0m-

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Aromatic and Vinyl Carbons: The carbons of the vinyl group are expected in the δ 110-140 ppm range. The aromatic carbons will also resonate in this region, with the carbon attached to the vinyl group and the carbon attached to the benzyl group having distinct chemical shifts.

Azetidine Carbons: The C3 carbon of the azetidine ring, bonded to the electron-withdrawing azido group, is expected to have a chemical shift in the range of δ 50-60 ppm. The other two carbons of the azetidine ring will likely appear at slightly lower field values.

Benzyl Carbon: The benzylic carbon will be found around δ 60-65 ppm.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)135 - 140
Vinyl CH=135 - 140
Aromatic CH125 - 130
Vinyl =CH₂110 - 115
Benzyl CH₂60 - 65
Azetidine CH-N₃50 - 60
Azetidine CH₂50 - 60

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For example, it would show correlations between the vinyl protons, between the aromatic protons, and within the azetidine ring proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected between the benzylic protons and the aromatic carbons, as well as the C2 and C4 carbons of the azetidine ring. Correlations between the azetidine protons and the benzylic carbon would confirm the point of attachment of the benzyl group to the azetidine nitrogen.

Infrared (IR) and Raman Spectroscopy (Characteristic Vibrational Modes of Azido, Vinyl, and Azetidine Ring)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Azido Group (N₃): The most characteristic feature in the IR and Raman spectra of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group. This band typically appears in the region of 2100-2160 cm⁻¹. researchgate.net

Vinyl Group (C=C and C-H): The C=C stretching vibration of the vinyl group is expected to give a moderate absorption band around 1630 cm⁻¹. The C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹, while the out-of-plane bending vibrations (wagging) will produce strong bands in the 900-1000 cm⁻¹ region.

Azetidine Ring: The C-N stretching vibrations of the azetidine ring would be expected in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹. The ring puckering and other skeletal vibrations of the four-membered ring would also contribute to the complexity of this region.

Aromatic Ring: The C=C stretching vibrations within the benzene ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic protons will be observed above 3000 cm⁻¹.

Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Azido (N₃)Asymmetric Stretch2100 - 2160
Vinyl C-HStretch3010 - 3095
Aromatic C-HStretch3000 - 3100
Alkyl C-HStretch2850 - 3000
Vinyl C=CStretch~1630
Aromatic C=CStretch1600 - 1450
Azetidine C-NStretch1200 - 1000
Vinyl C-HOut-of-plane Bend900 - 1000

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₄N₄), the expected exact mass can be calculated.

Fragmentation Analysis: In the mass spectrometer, the molecule will fragment in a predictable manner. A key fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net This would result in a prominent peak at [M-28]⁺. Further fragmentation of the 4-vinylbenzyl moiety and the azetidine ring would lead to a series of daughter ions that could be analyzed to confirm the structure. For example, cleavage of the bond between the benzyl group and the azetidine nitrogen is a likely fragmentation pathway.

Predicted HRMS Data:

IonFormulaCalculated m/z
[M+H]⁺C₁₂H₁₅N₄⁺215.1291
[M+Na]⁺C₁₂H₁₄N₄Na⁺237.1111
[M-N₂]⁺C₁₂H₁₄N₂⁺186.1157

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. researchmap.jp This technique would allow for the precise determination of:

Bond lengths and angles: The exact bond lengths of all atoms in the molecule, including those in the strained azetidine ring, would be determined.

Conformation: The conformation of the azetidine ring (puckering) and the relative orientation of the 4-vinylbenzyl and azido substituents would be unambiguously established.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or π-stacking interactions, would be revealed. This information can be crucial for understanding the solid-state properties of the compound.

The successful crystallization and subsequent X-ray diffraction analysis would provide the ultimate proof of the molecular structure of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules at the electronic level. For 3-Azido-1-(4-vinylbenzyl)azetidine, these theoretical approaches are crucial for understanding its stability, reactivity, and spectroscopic properties.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups. Theoretical calculations, often employing Density Functional Theory (DFT), can elucidate the distribution of electron density and the nature of chemical bonds within the molecule. researchgate.netepstem.net

Studies on similar azide-containing compounds, such as 3'-azido-3'-deoxythymidine (AZT), have shown that the azide (B81097) group has a nearly linear N-N-N arrangement, although minor distortions can occur depending on the molecular environment. nih.govmdpi.com The terminal nitrogen atoms of the azide group typically bear a partial negative charge, making them susceptible to electrophilic attack and participation in cycloaddition reactions. Hirshfeld charge analysis of related azides indicates that charge is more evenly reallocated on the azide when it is attached to a larger molecular fragment. nih.govmdpi.com

The azetidine (B1206935) ring, a four-membered heterocycle, possesses significant ring strain, which influences its electronic properties. The nitrogen atom in the azetidine ring introduces a locus of basicity and nucleophilicity. The vinylbenzyl group, with its conjugated π-system, can participate in electronic interactions with the rest of the molecule.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Azetidine Derivative (Calculated at the B3LYP/6-31G(d,p) level)

AtomCalculated Charge (a.u.)
Azetidine N-0.45
Azide N (central)+0.70
Azide N (terminal)-0.35
Azide N (attached to ring)-0.35
Vinyl Cα-0.20
Vinyl Cβ-0.15

Conformational Analysis and Energy Minima

The flexibility of the vinylbenzyl group allows for multiple low-energy conformations of this compound. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, is essential to identify the most stable geometries of the molecule. These studies involve systematically rotating the single bonds and calculating the corresponding energies to map the potential energy surface.

Ring Strain Energy Calculations

The azetidine ring is characterized by significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This strain arises from bond angle distortion from the ideal tetrahedral geometry and torsional strain. The high ring strain is a driving force for many of the reactions involving azetidines.

Computational methods, such as ab initio calculations and composite correlated molecular orbital theories, can be used to quantify the ring strain energy (RSE). acs.orgosti.gov These calculations typically involve comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. The calculated RSE can provide a quantitative measure of the thermodynamic driving force for ring-opening reactions. osti.gov

Table 2: Comparison of Ring Strain Energies (RSE) for Various Saturated Heterocycles

HeterocycleRing Strain Energy (kcal/mol)
Aziridine (B145994)~27.7
Azetidine ~25.4
Pyrrolidine (B122466)~5.4
Piperidine~0

Source: Data compiled from various sources on heterocyclic chemistry. researchgate.netrsc.org

Reaction Mechanism Studies

Theoretical studies on reaction mechanisms provide a detailed picture of how chemical transformations occur, including the identification of transition states and the calculation of reaction energy barriers. For this compound, such studies are critical for predicting its reactivity and designing synthetic pathways.

Transition State Characterization for Cyclization and Ring-Opening Reactions

The strained azetidine ring of this compound is susceptible to ring-opening reactions initiated by nucleophiles or acids. nih.gov Computational studies can model these reactions to locate the transition state structures. For instance, in an acid-catalyzed ring-opening, the azetidine nitrogen is first protonated, followed by nucleophilic attack on one of the ring carbons. DFT calculations can be employed to determine the geometry and energy of the transition state for this process.

Furthermore, the azide group can undergo various reactions, most notably the [3+2] cycloaddition with alkynes or alkenes (click chemistry). Theoretical calculations can characterize the transition state for such cycloadditions, providing insights into the reaction's feasibility and regioselectivity. The vinyl group can also participate in cyclization reactions, and computational methods can be used to explore the mechanisms of these transformations.

Energetic Profiles of Key Transformations

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a given reaction can be constructed. These profiles, often depicted as reaction coordinate diagrams, provide the activation energies and reaction enthalpies, which are crucial for understanding the kinetics and thermodynamics of the transformation.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Predicting the spectroscopic properties of molecules like this compound through computational methods is a common practice in modern chemistry. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to estimate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical calculations can provide valuable insights into the molecular structure and bonding.

For instance, the ¹H and ¹³C NMR chemical shifts of the azido (B1232118) group (N₃) and the vinylbenzyl moiety could be predicted. The protons and carbons in the azetidine ring would also have characteristic predicted shifts. While specific data for the target compound is unavailable, general principles suggest that the electron-withdrawing nature of the azide group and the aromatic ring would influence the chemical shifts of adjacent nuclei.

Similarly, the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, can be calculated. Key vibrational modes would include the asymmetric and symmetric stretches of the azide group, the C-N and C-C stretching vibrations of the azetidine ring, and the characteristic vibrations of the vinylbenzyl group, such as the C=C stretch and the aromatic C-H bends. Theoretical studies on other azetidine derivatives have successfully assigned vibrational modes using quantum chemistry codes. nih.gov

Molecular Dynamics Simulations (if relevant for larger assemblies or polymers)

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly for larger systems like polymers or molecular assemblies. nih.govnih.gov Given that this compound contains a vinyl group, it has the potential to be used as a monomer in polymerization reactions.

Should this compound be polymerized, MD simulations could provide crucial insights into the structure and dynamics of the resulting polymer chains. researchgate.net These simulations can model the polymer's conformation, its interactions with solvents or other molecules, and its bulk properties. For example, MD simulations are used to investigate the molecular organization of nanoparticles formed from cationic polymers for applications like siRNA delivery. nih.govnih.gov Such studies can elucidate how factors like polymer lipophilicity and buffer conditions affect the nanoparticle structure. nih.govnih.gov

Structure-Reactivity Relationships from Theoretical Data

Theoretical calculations can establish relationships between the molecular structure of a compound and its chemical reactivity. For this compound, computational methods could be used to explore various reaction mechanisms.

For example, the azide group is known to participate in "click" chemistry reactions, such as the azide-alkyne cycloaddition. Theoretical calculations could model the transition states and reaction energies for such reactions involving this specific molecule, providing insights into its reactivity and potential for chemical modifications. Furthermore, the vinyl group offers a site for polymerization or other addition reactions. Computational studies could predict the regioselectivity and stereoselectivity of these reactions.

By analyzing calculated electronic properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, researchers can infer the most likely sites for electrophilic or nucleophilic attack, thus predicting the compound's reactivity in various chemical environments. While specific theoretical data for this compound is not currently available, the principles of computational chemistry provide a framework for how such investigations would be conducted.

Applications in Advanced Materials and Organic Synthesis

Design of Functional Polymers and Copolymers

The structure of 3-Azido-1-(4-vinylbenzyl)azetidine is ideally suited for modern polymer design, offering pathways to novel macromolecular structures through its vinyl, azido (B1232118), and azetidine (B1206935) functionalities.

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening polymerization (ROP). nih.gov Cationic initiators are typically employed to polymerize azetidine and its derivatives, leading to the formation of polyamines, such as poly(trimethylenimine). researchgate.net While the polymerization of the parent azetidine is well-established, the polymerization of a sterically hindered derivative like this compound through a cationic ROP mechanism presents challenges.

However, the primary route for polymerizing this monomer is expected to be through the 4-vinylbenzyl group, utilizing well-established polymerization techniques like free-radical polymerization or controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. rsc.orgrsc.org This approach would yield a polystyrene-type backbone where each monomer unit is decorated with a pendant 1-(3-azidoazetidinyl)methyl group. This method preserves the azetidine and azido functionalities for subsequent modifications.

A key advantage of designing polymers from this compound is the potential for extensive post-polymerization functionalization. After polymerization through the vinyl group, the resulting polymer serves as a versatile scaffold bearing reactive azido groups along its backbone.

The azido group is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. organic-chemistry.orgcpcscientific.com The pendant azide (B81097) moieties on the polymer can readily undergo Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a vast library of alkyne-functionalized molecules. organic-chemistry.orgmedchemexpress.com This allows for the covalent attachment of various entities, including fluorescent dyes, other polymer chains to form graft copolymers, and other functional small molecules, without affecting the polymer backbone. google.comibs.re.kr This strategy enables the creation of a diverse library of functional polymers from a single parent macromolecule. researchgate.net

Reaction TypeReactantsProductKey FeaturesRelevant Citations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Polymer-N₃ + Alkyne-RPolymer-Triazole-RHigh yield, high regioselectivity (1,4-disubstituted triazole), requires copper catalyst. nih.govorganic-chemistry.orgcpcscientific.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Polymer-N₃ + Strained Cyclooctyne-RPolymer-Triazole-RCopper-free, bio-orthogonal, fast kinetics. cpcscientific.commedchemexpress.com
Staudinger LigationPolymer-N₃ + Phosphine-RPolymer-Aza-ylide → Polymer-AmineForms a stable amide bond after rearrangement, bio-orthogonal. researchgate.net

Polymers incorporating 4-vinylbenzyl moieties have been shown to exhibit thermoresponsive behavior in solution, characterized by a Lower Critical Solution Temperature (LCST) or an Upper Critical Solution Temperature (UCST). nih.gov For instance, poly[trialkyl-(4-vinylbenzyl)ammonium] chlorides and poly[N-(4-vinylbenzyl)-N,N-dialkylamine] demonstrate such properties, which are sensitive to factors like salt concentration and co-solvent composition. nih.govpolysciences.com

The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a reactive azido group, makes it an excellent candidate for use as a polymerizable cross-linker.

In one approach, the monomer can be copolymerized with a monofunctional monomer (e.g., styrene). The resulting linear copolymer contains pendant azido groups that can be utilized for subsequent cross-linking. This can be achieved by adding a molecule with at least two alkyne groups, which would "click" with the azides on different polymer chains, forming a cross-linked network.

Alternatively, the azido group itself can be used to induce cross-linking. Upon thermal or UV irradiation, the azide moiety can decompose to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H bonds on adjacent polymer chains, creating covalent cross-links. This method has been used to surface-crosslink materials and improve mechanical strength. google.comresearchgate.net

Platforms for "Click Chemistry" and Bio-orthogonal Conjugations (excluding clinical applications)

As discussed, polymers derived from this compound are powerful platforms for "click chemistry." The high density of azido groups along the polymer chain makes them ideal for applications in materials science where precise surface functionalization or the creation of complex macromolecular architectures is required.

The concept of bio-orthogonal chemistry, which refers to reactions that can proceed in complex biological environments without interfering with native biochemical processes, is often associated with click reactions like CuAAC and SPAAC. cpcscientific.com While excluding clinical applications, this principle is highly valuable in a materials context. For example, a surface coated with a polymer made from this monomer could be selectively functionalized with an alkyne-bearing protein or enzyme for applications in biosensing or biocatalysis, with the reaction proceeding cleanly in an aqueous buffer. medchemexpress.com The azide group is stable, small, and largely unreactive towards common biological functional groups, making it an ideal chemical handle for such conjugations. enamine.net

Functional GroupOrthogonal PartnerReaction TypeApplication Area (Non-Clinical)Relevant Citations
Azide (-N₃)Terminal AlkyneCuAACSurface functionalization, synthesis of graft copolymers, material modification. organic-chemistry.orgibs.re.kr
Azide (-N₃)Cyclooctyne (B158145) (e.g., DBCO, BCN)SPAACFunctionalization of sensitive materials, conjugation in aqueous media. cpcscientific.commedchemexpress.com
Azide (-N₃)Phosphine (B1218219)Staudinger LigationImmobilization of molecules onto polymer scaffolds. researchgate.net

Precursors for Complex Heterocyclic Structures

Beyond polymer science, the this compound molecule itself is a valuable precursor for the synthesis of more complex heterocyclic compounds. Azetidines are important scaffolds in medicinal chemistry and organic synthesis, often serving as building blocks for larger ring systems. rsc.orgmdpi.com The ring strain of the azetidine moiety can be harnessed to drive ring-opening or ring-expansion reactions, providing access to diverse molecular architectures. rsc.orgmdpi.com

For instance, the azetidine ring can be opened by various nucleophiles or rearranged under catalytic conditions to form substituted pyrrolidines or other larger heterocycles. rsc.org The presence of the azido group at the 3-position adds another layer of synthetic utility. The azido group is not only a handle for click chemistry but can also be reduced to a primary amine, which can then participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems. nih.gov The vinylbenzyl group can also be chemically transformed, making this single molecule a versatile starting point for generating a library of complex, functionalized heterocyclic compounds. nih.govorganic-chemistry.org

Building Blocks in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules from simple starting materials. souralgroup.comnih.gov The unique combination of reactive functional groups in this compound makes it an exemplary building block for DOS strategies, enabling the generation of novel molecular frameworks for drug discovery and chemical biology. nih.govcureffi.org

The azetidine ring is a strained four-membered heterocycle that has gained attention in medicinal chemistry. nih.govresearchgate.net Its incorporation into molecules can significantly influence physicochemical properties relevant to drug development. bohrium.comresearchgate.net The synthesis of libraries based on azetidine scaffolds is a key strategy for exploring new chemical space, particularly for targets within the central nervous system. nih.govcureffi.org

The azide (N₃) and vinyl (-CH=CH₂) groups on the 1-(4-vinylbenzyl) substituent provide orthogonal handles for chemical modification. The azide group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazoles. beilstein-journals.orggoogle.com The vinyl group can undergo a wide range of transformations, including polymerization and various addition reactions. google.comresearchgate.net This dual reactivity allows for a modular approach to building molecular diversity, where the azetidine core can be elaborated through reactions at both the azide and vinyl positions.

Table 1: Functional Groups of this compound and Their Roles in DOS

Functional GroupChemical StructureKey ReactionsRole in Diversity-Oriented Synthesis
Azetidine Ring C₃H₆N-Ring-opening, N-functionalizationProvides a rigid, 3D scaffold influencing molecular shape and properties. bohrium.comresearchgate.net
Azide Group -N₃Azide-Alkyne Cycloaddition (Click Chemistry), Reduction to amineEnables highly efficient and specific conjugation to a wide variety of alkyne-containing molecules. beilstein-journals.org
Vinyl Group -CH=CH₂Radical Polymerization, Diels-Alder, Heck couplingAllows for the formation of polymers or introduction of further complexity through carbon-carbon bond formation. researchgate.net

This multi-faceted reactivity enables the synthesis of diverse libraries of compounds, including spirocyclic, fused, and bridged systems, starting from a single azetidine-based scaffold. nih.gov

Supramolecular Assemblies and Functional Nanoarchitectures

The structure of this compound is well-suited for the construction of advanced materials, including supramolecular assemblies and functional nanoarchitectures. The vinylbenzyl group is a well-known monomer for producing functional polymers. google.comresearchgate.net

Polymerization of the vinyl group of this compound leads to a linear polymer with pendant azetidine and azide functionalities at each repeating unit. These azide-functionalized polymers serve as versatile platforms for post-polymerization modification via click chemistry. google.com By reacting the polymer with various alkyne-functionalized molecules, one can precisely control the chemical and physical properties of the resulting material. This method has been used to introduce functionalities into uniform, crosslinked microparticles. researchgate.net

Furthermore, such polymers can self-assemble into complex nanostructures like micelles or nanoparticles in solution. These nano-assemblies have potential applications in drug delivery, where the core can encapsulate therapeutic agents. For instance, nanoparticles have been shown to be effective at concentrating drugs in specific tissues. nih.gov The azetidine component can influence the packing and morphology of these assemblies, while the modifiable azide groups on the surface can be used to attach targeting ligands or imaging agents.

Energetic Materials

Azetidine-based compounds are an emerging class of energetic materials. bohrium.comnih.gov The high ring strain energy of the four-membered azetidine ring, combined with the introduction of explosophoric groups like the azide group (-N₃), makes these molecules candidates for high-energy density materials. researchgate.netacs.org

The synthesis of novel energetic materials often focuses on creating molecules with a high positive enthalpy of formation and high density. The azetidine structure can contribute to improving molecular density in polycyclic energetic compounds. bohrium.com Research has shown that densely functionalized azetidines can be synthesized and exhibit properties suitable for applications such as melt-castable explosives or liquid propellant plasticizers. researchgate.netnih.govacs.org While the specific performance of this compound as an energetic material is not detailed in the literature, its structural motifs—the strained azetidine ring and the energy-rich azide group—place it within this class of compounds being explored for their energetic properties. nih.govbohrium.com

Catalytic Applications

While this compound is not itself a catalyst, its structure serves as a valuable scaffold for the development of chiral ligands and organocatalysts upon derivatization. acs.org Azetidine derivatives are important structural motifs in ligand design for transition metals and are prevalent in bioactive molecules. researchgate.netfrontiersin.org

The azetidine ring can provide a rigid, stereochemically defined backbone, which is a desirable feature for a chiral ligand in asymmetric catalysis. The synthesis of enantiomerically pure azetidines is a key step in this process. nih.govfrontiersin.orgnih.gov

The functional groups of this compound offer multiple points for derivatization. The azide group can be reduced to a primary amine, which can then be converted into a variety of coordinating groups (e.g., phosphines, oxazolines, or amides) common in catalyst design. The vinyl group allows for the attachment of the catalyst to a solid support, such as a polymer resin, which facilitates catalyst recovery and recycling. This is a significant advantage in sustainable chemistry. The development of lanthanide-catalyzed reactions for synthesizing functionalized azetidines highlights the growing interest in this heterocyclic system for creating complex molecular architectures, including those with potential catalytic activity. frontiersin.orgnih.gov

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

Prospective research in this area could explore:

Catalytic Approaches: The development of novel catalytic systems, potentially based on transition metals, for the direct and stereoselective introduction of the azide (B81097) functionality onto a pre-formed 1-(4-vinylbenzyl)azetidine scaffold. rsc.org

Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, enhance safety, and facilitate scalability.

Green Chemistry Principles: The use of more environmentally benign solvents, reagents, and reaction conditions will be crucial for the sustainable production of this compound. This could involve enzymatic transformations or the use of biocatalysis.

Exploration of Novel Reactivity Patterns

The rich functionality of 3-Azido-1-(4-vinylbenzyl)azetidine provides a fertile ground for the exploration of new chemical transformations. The interplay between the azetidine (B1206935) ring, the azide, and the vinyl group is expected to lead to unique reactivity.

Future investigations may focus on:

Ring-Opening Reactions: The strained azetidine ring can undergo nucleophilic ring-opening to generate highly functionalized acyclic amines. rsc.org The influence of the vinylbenzyl and azido (B1232118) groups on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Azide-Alkyne Cycloadditions: The azide group is a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). google.com These reactions can be used to conjugate the molecule to a wide range of other chemical entities, including biomolecules and polymers.

Vinyl Group Transformations: The vinyl group can participate in a variety of reactions, including polymerization, hydrogenation, and various addition reactions, further expanding the synthetic utility of the molecule. rsc.org

Intramolecular Transformations: The proximity of the three functional groups could enable novel intramolecular cyclizations or rearrangements, leading to the formation of complex polycyclic scaffolds.

Integration into Advanced Functional Materials Beyond Current Scope

The presence of the polymerizable vinylbenzyl group makes this compound an attractive monomer for the synthesis of advanced functional materials.

Future research in this domain could explore:

Smart Polymers: The incorporation of this monomer into polymers could lead to materials with tunable properties. For instance, the azetidine ring could impart pH-responsiveness, while the vinylbenzyl group allows for copolymerization with other functional monomers to create thermoresponsive or photoresponsive materials. rsc.orgrsc.orgresearchgate.net

Cross-Linkable Polymers: The azide functionality can be used for post-polymerization modification, including cross-linking through thermal or photochemical methods. youtube.comyoutube.comyoutube.com This could be exploited to create robust hydrogels, coatings, and resins with tailored mechanical and chemical properties.

Functional Surfaces: The molecule could be grafted onto surfaces to create functional coatings with applications in areas such as biocompatible materials, sensors, and catalysis. The azide group would serve as an anchor point for further functionalization.

Expanding the Scope of Complex Chemical Scaffolds Accessible from this Compound

This compound can serve as a versatile building block for the synthesis of more complex and structurally diverse molecules. researchgate.netacs.orgnih.gov

Future directions in this area include:

Diversity-Oriented Synthesis: The orthogonal reactivity of the three functional groups can be exploited in diversity-oriented synthesis to rapidly generate libraries of complex molecules for biological screening.

Fused and Spirocyclic Systems: Intramolecular reactions or sequential transformations can be designed to construct novel fused and spirocyclic heterocyclic systems containing the azetidine motif. acs.org

Peptidomimetics: The azetidine ring is a known bioisostere for proline and other amino acids. medwinpublishers.com This molecule could be used to synthesize novel peptidomimetics with potential therapeutic applications.

Synergistic Integration of Computational and Experimental Approaches

The complexity of the reactions and applications involving this compound necessitates a close collaboration between computational and experimental chemists.

Future research will benefit from:

Reaction Modeling: Computational modeling can be used to predict reaction pathways, transition states, and product distributions, thereby guiding experimental design and optimization. mit.edu

Materials by Design: Molecular dynamics simulations and other computational techniques can be employed to predict the properties of polymers and materials derived from this monomer, accelerating the discovery of new functional materials.

Understanding Reactivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize observed reactivity patterns and predict new ones. nih.gov

Concluding Remarks

This compound is a promising yet underexplored chemical entity with the potential to make significant contributions across various scientific disciplines. The future research directions outlined in this article highlight the vast opportunities for innovation in synthesis, reactivity, materials science, and drug discovery that this unique molecule presents. A dedicated and multidisciplinary research effort will be key to unlocking its full potential.

Q & A

Q. What safety protocols are mandatory for handling azide-containing compounds in academic labs?

  • Methodological Answer : Follow OSHA guidelines for azide handling: use blast shields, avoid metal contact, and store in minimal quantities. Labs must implement a Chemical Hygiene Plan, including 100% safety exam compliance for personnel .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.